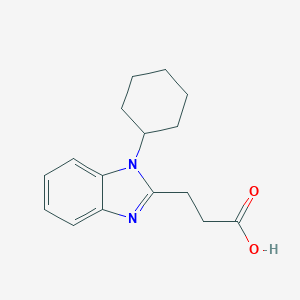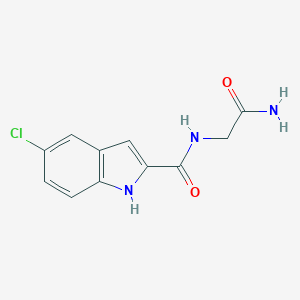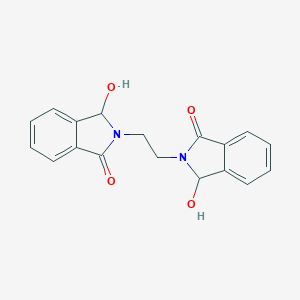![molecular formula C18H25N3O3 B276978 (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is a chemical compound used in scientific research. It is a type of non-steroidal anti-inflammatory drug (NSAID) that has shown potential in treating inflammation and pain.
Wirkmechanismus
The mechanism of action of (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and physiological effects:
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid in lab experiments is its potential as an anti-inflammatory and analgesic agent. It has also been shown to have a favorable pharmacokinetic profile, making it a good candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.
Zukünftige Richtungen
There are several future directions for research on (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid. One direction is to further explore its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential use in treating neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, further research is needed to fully understand its mechanism of action and optimize dosing and treatment regimens. Finally, research could be conducted to explore its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is a promising compound for scientific research. Its potential as an anti-inflammatory and analgesic agent, favorable pharmacokinetic profile, and well-tolerated nature make it a good candidate for further study. Further research is needed to fully understand its mechanism of action and optimize dosing and treatment regimens.
Synthesemethoden
The synthesis of (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid involves several steps. The starting material is cyclopentanone, which is then converted to 2-cyclopentenone. The 2-cyclopentenone is then reacted with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form a key intermediate. This intermediate is then reacted with ethyl chloroacetate, followed by hydrolysis to yield the final product.
Wissenschaftliche Forschungsanwendungen
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid has been used in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in treating neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, this compound has been used in studies related to drug metabolism and pharmacokinetics.
Eigenschaften
Molekularformel |
C18H25N3O3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24) |
InChI-Schlüssel |
ZUMZXCOEKVWODD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O |
Kanonische SMILES |
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=[NH+]3)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)



![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)

